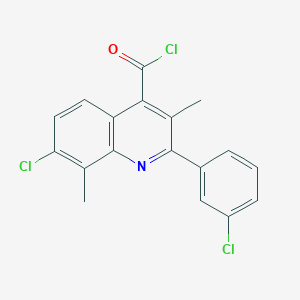
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
“7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H12Cl3NO . It is used in proteomics research .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride”, involves various protocols reported in the literature . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used .Molecular Structure Analysis
Quinoline, a key component of this compound, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives are synthesized through various reactions, including the Gould–Jacob cyclization reaction . The carbaldehyde functional group can be transformed into nitriles using POCl3 and NaN3, which can subsequently be converted to amide using CH3CO2H and H2SO4 .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics research , where it may serve as a reagent or a building block for synthesizing more complex molecules. Proteomics involves the large-scale study of proteins, their structures, and functions .
Antibacterial Activity
Quinoxaline derivatives have been reported to exhibit antibacterial activity . They can be designed to target specific bacterial strains, potentially leading to the development of new antibiotics .
Antioxidant Properties
Research indicates that quinoxaline compounds may possess antioxidant properties . These properties are valuable in preventing oxidative stress, which can lead to cellular damage and various diseases .
Anticancer Activity
The structural framework of quinoxaline derivatives allows for the exploration of anticancer activity . They can be synthesized to interact with cancer cell lines, providing a pathway for novel cancer therapies .
Antimalarial Activity
Historically, quinoxaline derivatives have been synthesized and tested for antimalarial activity . Their ability to inhibit the growth of Plasmodium species makes them candidates for antimalarial drug development .
Anticonvulsant Effects
Some quinoxaline derivatives are explored for their anticonvulsant effects . They may modulate neurotransmitter pathways and could be used in the treatment of epilepsy .
Anti-Tuberculosis
Quinoxaline derivatives have shown promise in anti-tuberculosis research. They may inhibit the bacteria responsible for tuberculosis, offering a potential avenue for new treatments .
Anti-Inflammatory Activity
The anti-inflammatory activity of quinoxaline derivatives makes them interesting for the development of anti-inflammatory drugs . They could be used to treat a variety of inflammatory conditions .
Orientations Futures
Quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Therefore, the future directions for “7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride” could involve further exploration of its potential applications in these areas.
Propriétés
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO/c1-9-14(20)7-6-13-15(18(21)23)10(2)16(22-17(9)13)11-4-3-5-12(19)8-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDQJKUOUYDVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C(=C2C(=O)Cl)C)C3=CC(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-chlorophenyl)-3,8-dimethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



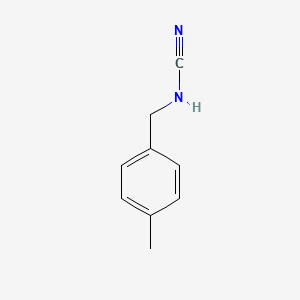
![N,N-Dimethyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1453336.png)
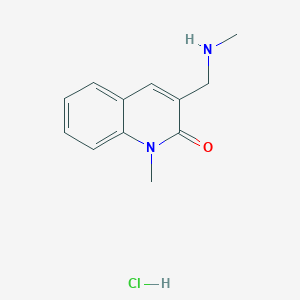
![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)
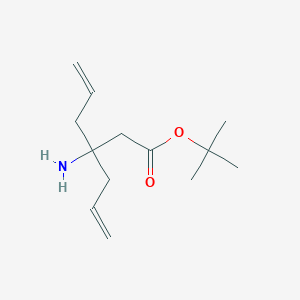

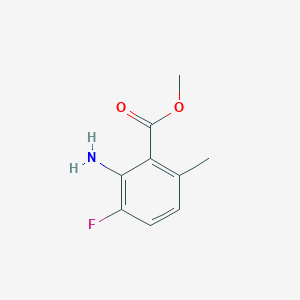
![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)
![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)


